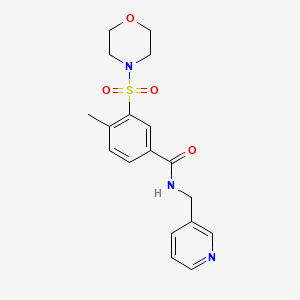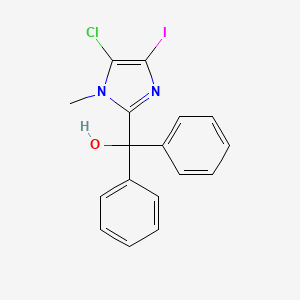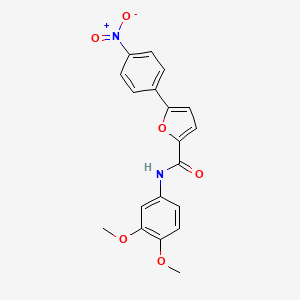![molecular formula C15H14ClFN2OS B5171749 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5171749.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide, also known as CFTR modulator, is a compound that has been extensively studied for its potential therapeutic benefits in treating cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the movement of salt and water in and out of cells. CFTR modulators are designed to enhance the function of the defective CFTR protein and improve the symptoms of cystic fibrosis.
Mecanismo De Acción
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators work by enhancing the function of the defective 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide protein in the cell membrane. The 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide protein is responsible for regulating the movement of salt and water in and out of cells. Mutations in the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide gene can cause the protein to be misfolded or degraded, leading to reduced or absent function. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators target specific defects in the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide protein and enhance its function by increasing the number of functional channels on the cell surface or improving the gating of the channels.
Biochemical and physiological effects:
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators have been shown to improve lung function, reduce the frequency of pulmonary exacerbations, and improve the quality of life in patients with cystic fibrosis. They also improve the function of other organs affected by cystic fibrosis, such as the pancreas and intestines. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators have been shown to increase the amount of salt and water transported across the cell membrane, which helps to hydrate the airway surface and improve mucus clearance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators have several advantages for use in lab experiments. They are highly specific and target a specific defect in the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide protein, making them ideal for studying the molecular mechanisms of cystic fibrosis. They are also well-tolerated and have a low toxicity profile, which makes them suitable for use in in vitro and in vivo studies. However, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators are expensive and may not be readily available for use in all research settings.
Direcciones Futuras
There are several future directions for 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulator research. One area of focus is the development of new 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators that target specific mutations in the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide gene. Another area of focus is the development of combination therapies that target multiple defects in the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide protein. Additionally, researchers are exploring the use of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators in other genetic disorders that affect ion transport, such as primary ciliary dyskinesia and congenital chloride diarrhea. Finally, researchers are investigating the long-term safety and efficacy of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators in patients with cystic fibrosis.
Métodos De Síntesis
The synthesis of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators involves several steps, including the preparation of intermediate compounds, purification, and characterization. One of the most commonly used methods for synthesizing 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators is the palladium-catalyzed coupling reaction. In this process, a palladium catalyst is used to facilitate the coupling of two or more organic molecules to form the desired compound. Other methods include the use of reductive amination, Suzuki coupling, and Sonogashira coupling.
Aplicaciones Científicas De Investigación
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators have been extensively studied in preclinical and clinical trials for their potential therapeutic benefits in treating cystic fibrosis. The first 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulator, Ivacaftor, was approved by the FDA in 2012 for the treatment of cystic fibrosis in patients with specific mutations in the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide gene. Since then, several other 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators, including Lumacaftor, Tezacaftor, and Elexacaftor, have been approved for use in combination with Ivacaftor to treat a broader range of mutations.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c16-13-2-1-3-14(17)12(13)9-21-10-15(20)19-8-11-4-6-18-7-5-11/h1-7H,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLMYZHCGQPLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)NCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol](/img/structure/B5171672.png)

![N-(4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5171693.png)
![1-[2-(4-methyl-1-piperazinyl)ethyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5171698.png)

![7-[2,4-cyclohexadien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B5171711.png)
![N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5171720.png)
![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)
![3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171735.png)


![N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)
